molecular formula C25H21N3O4S B2456580 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide CAS No. 688055-77-8

4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide

Cat. No.: B2456580
CAS No.: 688055-77-8
M. Wt: 459.52
InChI Key: NPDOXYHFOLUODI-UHFFFAOYSA-N
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Description

4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide is a synthetic small molecule belonging to the class of quinazoline derivatives, recognized for their significant potential in medicinal chemistry and drug discovery research. This compound features a complex structure comprising a dioxolo[4,5-g]quinazoline core with oxo and thioxo functional groups, linked via a methylene bridge to a benzamide moiety that is substituted with a phenethyl group. This specific architecture suggests that the compound is designed to interact with specific biological targets, potentially enzymes or receptors. Compounds within this structural family are frequently investigated for their diverse biological activities, which can include enzyme inhibition, receptor modulation, and other specific interactions with cellular pathways. The presence of the thioxo group and the rigid, fused ring system are particularly important for its potential binding affinity and specificity. As a research reagent, it serves as a valuable tool for scientists exploring the structure-activity relationships (SAR) of quinazoline derivatives, screening for new therapeutic agents, and studying complex biochemical mechanisms in vitro. It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the high purity and quality of this compound for their critical experiments. For specific storage conditions, solubility data, and detailed handling instructions, please consult the product's Certificate of Analysis.

Properties

CAS No.

688055-77-8

Molecular Formula

C25H21N3O4S

Molecular Weight

459.52

IUPAC Name

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33)

InChI Key

NPDOXYHFOLUODI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide is a synthetic compound characterized by its complex quinazolinone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C25H21N3O4S
  • Molecular Weight : 459.52 g/mol
  • CAS Number : 688055-77-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that derivatives of quinazolinones can inhibit key enzymes involved in cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • A series of 2-thioxoquinazolinone derivatives demonstrated broad-spectrum activity against both gram-positive and gram-negative bacteria, indicating that modifications in the quinazoline framework can enhance antibacterial efficacy .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameActivityTarget OrganismsReference
2-thioxoquinazolinoneBroad-spectrumGram-positive & Gram-negative bacteria
Novel quinazolinonesAntifungalVarious fungal strains
4-(8-oxoquinazoline) derivativesSignificant inhibitionMulti-drug resistant strains

Anticancer Activity

The anticancer potential of this compound aligns with findings from related quinazolinone studies. Notably:

  • Compounds derived from the quinazoline scaffold have been reported to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. For example, certain derivatives displayed higher potency than Erlotinib in inhibiting EGFR and showed promising results in xenograft models .

Table 2: Anticancer Efficacy of Quinazolinone Derivatives

Compound NameMechanismCancer TypeReference
Quinazoline derivativesEGFR inhibitionLung cancer
Thiazolidinone analogsCytotoxicityVarious solid tumors
N-(4-sulfamoylphenethyl)butanamideDHFR inhibitionColorectal cancer

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines reported that compounds similar to this compound exhibited significant dose-dependent inhibition of cell viability across multiple cancer types .
  • Animal Models : In a mouse model for lung cancer, specific quinazolinone derivatives demonstrated not only tumor growth inhibition but also an increase in survival rates compared to control groups. This highlights the potential therapeutic applications of these compounds in oncology .

Q & A

Q. Key Challenges :

  • Regioselectivity : Ensuring correct substitution patterns on the quinazoline ring .
  • Stability : The thioxo group may degrade under acidic or oxidative conditions, requiring inert atmospheres .

Which spectroscopic and analytical methods are most effective for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the dioxolo group resonate at δ 6.2–6.8 ppm, while the phenethyl chain shows distinct methylene signals .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 479.94 for a related chlorophenyl analog) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm1^{-1}) and thioamide (C=S, ~1250 cm1^{-1}) groups .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the quinazoline core .

How should researchers design initial biological activity screens for this compound?

Basic Research Question

  • Target Selection : Prioritize kinases or enzymes (e.g., EGFR, PARP) where quinazoline derivatives are known inhibitors .
  • Assay Types :
    • In Vitro Enzymatic Assays : Measure IC50_{50} values using fluorescence or colorimetric substrates .
    • Cell-Based Assays : Test cytotoxicity (e.g., MTT assay) and apoptosis markers in cancer cell lines .
  • Positive Controls : Include reference inhibitors (e.g., Gefitinib for EGFR) to benchmark activity .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

  • Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance coupling efficiency .
  • Catalysts : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings to attach aryl groups .
  • Real-Time Monitoring : Employ LC-MS to track intermediate formation and adjust reaction times dynamically .

Q. Data-Driven Example :

StepParameterOptimal ConditionYield Improvement
Quinazoline cyclizationSolventDMF, 90°C65% → 82%
Amide couplingCatalystHATU/DIPEA45% → 73%

How should discrepancies in biological activity data across assays be addressed?

Advanced Research Question

  • Assay Validation :
    • Reproduce results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
    • Check for assay interference (e.g., compound autofluorescence in fluorogenic assays) .
  • Physicochemical Factors :
    • Solubility: Use DMSO stocks ≤0.1% to avoid precipitation in cell-based assays .
    • Stability: Monitor compound degradation in buffer via HPLC over 24h .

Case Study : A related quinazoline showed IC50_{50} variability (1–10 µM) due to serum protein binding in cell media; adding BSA stabilized activity .

What computational strategies can predict the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB: 1M17). The thioxo group may form hydrogen bonds with Lys745 .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Validation : Cross-check computational hits with experimental mutagenesis (e.g., alanine scanning of predicted binding residues) .

What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

Advanced Research Question

  • Prodrug Design : Mask polar groups (e.g., esterify carboxylates) to improve oral bioavailability .
  • Structural Modifications :
    • Replace phenethyl with PEGylated chains to increase solubility .
    • Introduce fluorine atoms to enhance metabolic stability .
  • Formulation : Use nanoemulsions or liposomes to improve plasma half-life .

Preclinical Example : A benzamide analog with 4-methoxyphenyl showed 3× higher AUC in rodent models after PEGylation .

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